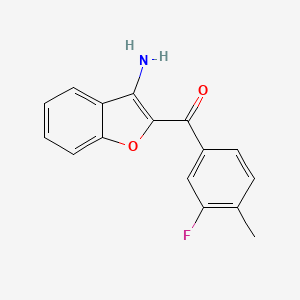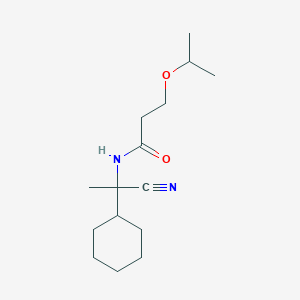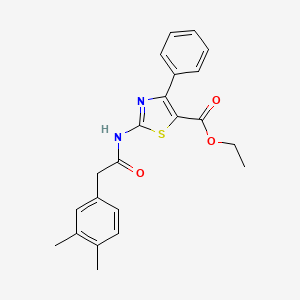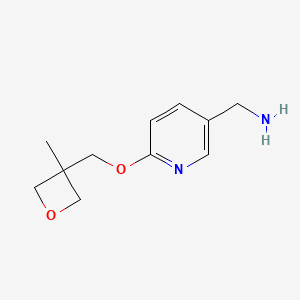
N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide, also known as BDMS, is a sulfonamide compound that has been widely used in scientific research. BDMS is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide is not fully understood. However, it has been reported that this compound can act as a carbonic anhydrase inhibitor, which can reduce the activity of carbonic anhydrase enzymes in the body. Carbonic anhydrase enzymes play important roles in various physiological processes, including acid-base balance, respiration, and bone resorption. Therefore, the inhibition of carbonic anhydrase enzymes by this compound may have potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various microorganisms, including bacteria, fungi, and protozoa. In addition, this compound has been shown to have anti-inflammatory and antitumor activities. In vivo studies have shown that this compound can reduce the blood pressure and heart rate in rats, indicating its potential as a cardiovascular drug.
実験室実験の利点と制限
N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized with high yield and purity. In addition, this compound has a wide range of applications in various fields of research. However, there are also some limitations to the use of this compound. For example, this compound is not very water-soluble, which may limit its use in aqueous-based experiments. In addition, the mechanism of action of this compound is not fully understood, which may limit its application in certain areas of research.
将来の方向性
There are several future directions for N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide research. Firstly, more studies are needed to elucidate the mechanism of action of this compound. This will help researchers to better understand the potential therapeutic effects of this compound and to develop new drug candidates based on this compound. Secondly, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. This will help researchers to optimize the dosage and administration of this compound for potential clinical use. Thirdly, more studies are needed to explore the potential applications of this compound in other fields of research, such as materials science and environmental science. Overall, this compound is a promising compound with a wide range of applications in scientific research.
合成法
The synthesis of N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained by precipitation with a suitable solvent. This method has been widely used to synthesize this compound with high yield and purity.
科学的研究の応用
N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide has been used in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been used as a starting material to synthesize novel sulfonamide compounds with potential antimicrobial, antitumor, and anti-inflammatory activities. In biochemistry, this compound has been used as a reagent to modify proteins and peptides for structural and functional studies. In pharmacology, this compound has been used as a tool to investigate the mechanism of action of various drugs and to develop new drug candidates.
特性
IUPAC Name |
N-benzyl-2,4-dichloro-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-10-7-14(13(16)8-12(10)15)20(18,19)17-9-11-5-3-2-4-6-11/h2-8,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVFAPYRHZDBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one](/img/structure/B2611108.png)

![N-(4-butylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2611112.png)



![N-(4-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2611119.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2611122.png)

![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2611126.png)

